

variability in EAE induction with MOG (44-54) across mouse strains

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Compound of Interest

Compound Name: MOG (44-54), mouse, human, rat

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Technical Support Center: EAE Induction with MOG Peptides

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Myelin Oligodendrocyte Glycoprotein (MOG) peptides to induce Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for multiple sclerosis.

Troubleshooting Guide

This guide addresses common issues encountered during EAE induction experiments, with a focus on peptide selection and experimental outcomes.

Issue: No Clinical Signs of EAE Observed After Immunization with MOG (44-54)

- Question: I immunized C57BL/6 mice with MOG (44-54) peptide in Complete Freund's Adjuvant (CFA) and administered pertussis toxin (PTX), but the mice show no clinical signs of EAE (e.g., tail limpness, limb paralysis). Is my experiment failing?
- Answer: This is an expected outcome. The MOG (44-54) peptide fragment is generally not encephalitogenic, meaning it does not induce EAE on its own.^{[1][2]} While this peptide contains a CD8+ T cell determinant, it lacks the necessary core epitope to activate the CD4+ T cells that are critical for initiating the EAE disease cascade.^[3]

- Root Cause Analysis:
 - Incorrect Peptide Selection: The primary immunogenic epitope for inducing EAE in C57BL/6 mice is contained within the longer MOG (35-55) peptide sequence.[3][4] This longer peptide encompasses the key CD4+ T cell determinant (MOG 40-49) required to trigger the autoimmune response that leads to CNS inflammation and demyelination.[3]
 - Immune Response Type: MOG (44-54) can elicit a CD8+ T cell response, but this response, in isolation, is insufficient to initiate the disease.[3] Successful EAE induction with MOG in C57BL/6 mice relies on a robust, myelin-specific CD4+ T cell response.[2][5]
- Recommended Solution:
 - Use MOG (35-55) Peptide: To reliably induce a chronic, progressive form of EAE in C57BL/6 mice, the MOG (35-55) peptide is the standard and recommended immunogen. [5][6][7]
 - Follow a Validated Protocol: Adhere to a detailed and validated protocol for MOG (35-55)-induced EAE. A standard protocol is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: Why is MOG (35-55) the preferred peptide for EAE induction in C57BL/6 mice?

A1: The MOG (35-55) peptide is the most widely used immunogen for inducing EAE in C57BL/6 (H-2b) mice because it contains the primary encephalitogenic epitope that binds effectively to the MHC class II molecule I-A(b).[8] This interaction leads to the robust activation of myelin-specific CD4+ T cells, which orchestrate the inflammatory cascade, infiltration of immune cells into the central nervous system (CNS), and subsequent demyelination and axonal damage characteristic of EAE.[5][9]

Q2: What is the immunological role of MOG (44-54) if it doesn't induce EAE?

A2: MOG (44-54) is recognized in immunology as a CD8+ T cell determinant within the larger MOG (35-55) sequence.[3] While CD8+ T cells are implicated in the pathology of EAE and can be found in CNS lesions, the initial, disease-triggering event in this model is driven by CD4+ T

cells.[2][10] Therefore, MOG (44-54) is a useful tool for studying MOG-specific CD8+ T cell responses but not for inducing the full disease phenotype.[3][11]

Q3: Which mouse strains are susceptible to MOG-induced EAE, and does it vary?

A3: Susceptibility to EAE is strongly linked to the mouse strain's Major Histocompatibility Complex (MHC) haplotype, which determines how well the MOG peptide is presented to T cells.[12][13][14]

- C57BL/6 (H-2b): Highly susceptible to EAE induced by MOG (35-55), typically developing a chronic, progressive disease.[4][6] This is the most common strain used for this model.
- SJL/J (H-2s): This strain is susceptible to EAE but is more commonly used with peptides from the Proteolipid Protein (PLP), such as PLP (139-151), which induces a relapsing-remitting form of the disease.[4][15] When immunized with certain MOG peptides, SJL/J mice can also develop EAE.[16]
- BALB/c (H-2d): Generally considered resistant to MOG (35-55)-induced EAE due to its MHC haplotype.[15]

Q4: What are the critical components of a successful EAE induction protocol with MOG (35-55)?

A4: A successful protocol requires several key reagents and steps:

- Antigen: MOG (35-55) peptide.
- Adjuvant: Complete Freund's Adjuvant (CFA), which is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis. CFA is essential for generating a strong, sustained immune response.[6][9]
- Pertussis Toxin (PTX): PTX is administered to increase the permeability of the blood-brain barrier, allowing the activated T cells to enter the CNS.[5][17] It acts as an additional adjuvant to enhance the immune response.[5]
- Injection Route and Timing: The MOG/CFA emulsion is typically given subcutaneously, while PTX is administered intraperitoneally on the day of immunization and again 48 hours later.[7]

Data Presentation

The following tables summarize expected quantitative data for a successful EAE induction using MOG (35-55) in female C57BL/6 mice.

Table 1: Typical EAE Clinical Scoring System

Score	Clinical Signs
0	No clinical signs, normal mouse
0.5	Partial loss of tail tonicity
1.0	Complete tail limpness (flaccid tail)
2.0	Hind limb paresis (weakness, wobbly gait)
3.0	Complete hind limb paralysis
4.0	Quadriplegia or moribund state
5.0	Death due to EAE
Source: Data compiled from multiple EAE protocols. [2]	

Table 2: Expected Disease Course for MOG (35-55) EAE in C57BL/6 Mice

Parameter	Expected Value
Disease Incidence	80-100% [5] [7] [9]
Day of Onset	9 - 14 days post-immunization [5]
Peak of Disease	14 - 21 days post-immunization [2] [6]
Mean Peak Score	2.5 - 3.5 [5]
Disease Course	Chronic progressive with no or only partial recovery [4]

Note: Values can vary slightly between facilities due to animal health status, microbiome, and minor protocol differences.[\[6\]](#)

Experimental Protocols

Protocol: Standard MOG (35-55)-Induced EAE in C57BL/6 Mice

This protocol is a standard method for inducing a chronic progressive form of EAE.

Materials:

- Mice: Female C57BL/6 mice, 9-12 weeks old.[\[5\]](#)
- Antigen: MOG (35-55) peptide.
- Adjuvant: Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.[\[6\]](#)
- Pertussis Toxin (PTX).
- Sterile PBS and 0.9% NaCl solution.

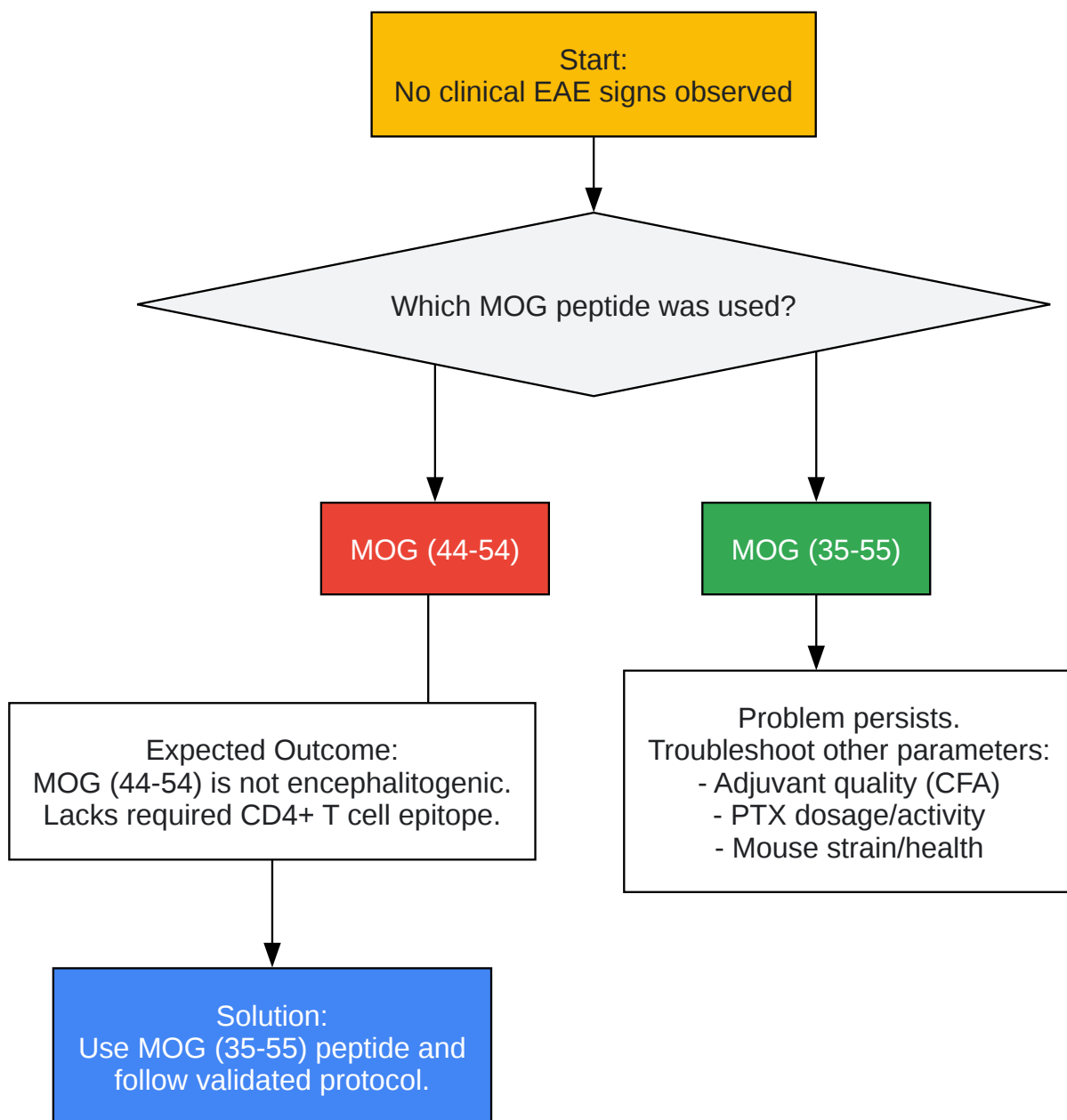
Procedure:

- Antigen Emulsion Preparation:

- Prepare a 2 mg/mL solution of MOG (35-55) in sterile PBS.
- Create a 1:1 emulsion by mixing the MOG (35-55) solution with CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
- The final concentration will be 1 mg/mL MOG (35-55) and 2 mg/mL M. tuberculosis.
- Immunization (Day 0):
 - Anesthetize the mice.
 - Inject 100 μ L of the MOG/CFA emulsion subcutaneously into the flank on each side of the mouse (total volume of 200 μ L, containing 200 μ g of MOG).^{[6][7]}
 - Administer 200-500 ng of PTX intraperitoneally (i.p.) in a volume of 0.1-0.3 mL sterile saline.^[7]
- Second PTX Injection (Day 2):
 - Administer a second dose of PTX (same dosage as Day 0) i.p. to each mouse.^[7]
- Clinical Monitoring:
 - Begin daily monitoring of mice for weight loss and clinical signs of EAE starting around day 7 post-immunization.
 - Use the scoring system in Table 1 to record disease severity for each mouse.

Visualizations

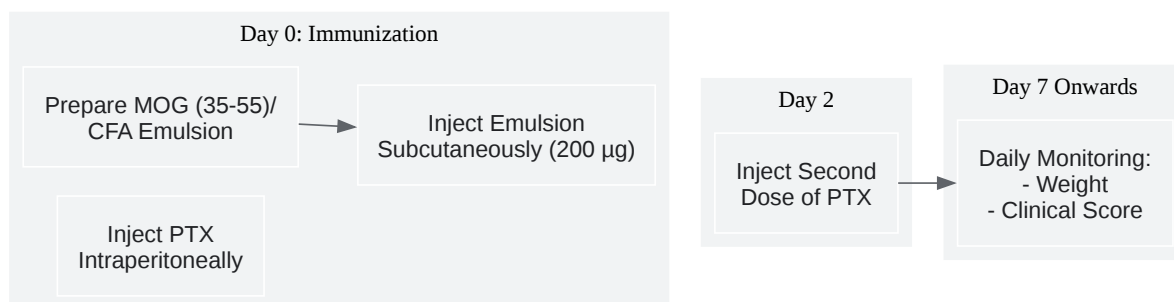
Diagram 1: Troubleshooting Logic for Failed EAE Induction



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Caption: Troubleshooting workflow for experiments where no EAE signs are observed.

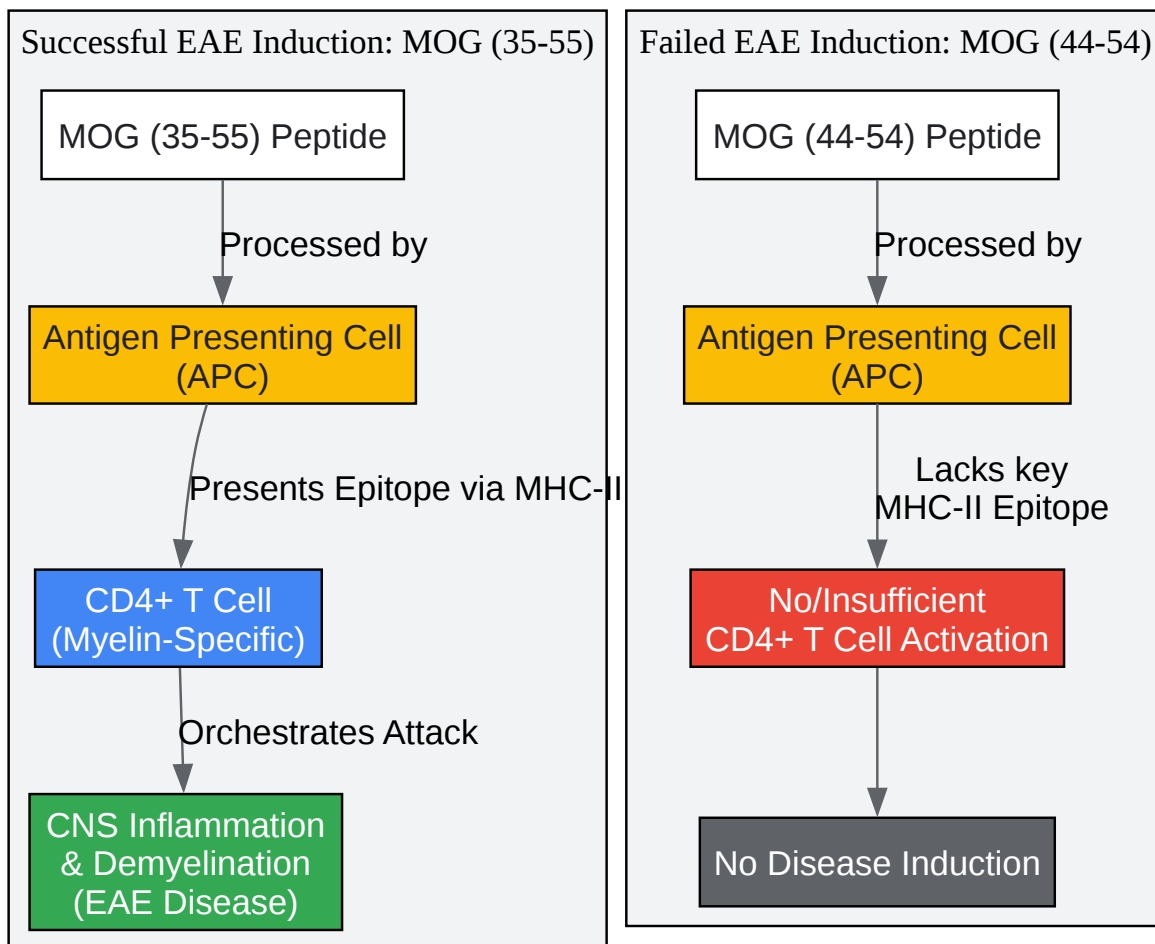
Diagram 2: Experimental Workflow for MOG (35-55) EAE Induction



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Caption: Standard experimental timeline for inducing EAE with MOG (35-55) in mice.

Diagram 3: Simplified T-Cell Activation Pathway in MOG EAE



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Caption: Comparison of immune activation by MOG (35-55) vs. MOG (44-54) peptides.

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